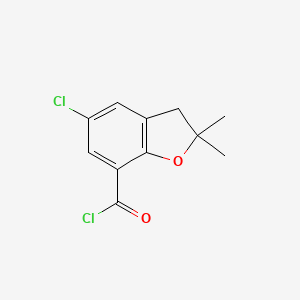

5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride

Description

Properties

IUPAC Name |

5-chloro-2,2-dimethyl-3H-1-benzofuran-7-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O2/c1-11(2)5-6-3-7(12)4-8(10(13)14)9(6)15-11/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNHVYWIUHIOBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60709380 | |

| Record name | 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60709380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189308-64-3 | |

| Record name | 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60709380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carbonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid.

Conversion to Acid Chloride: The carboxylic acid is then converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Handling: Handling of large quantities of starting materials and reagents.

Reactor Design: Use of industrial reactors designed for efficient mixing and heat transfer.

Purification: Purification steps such as distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.

Catalysts: Catalysts like pyridine or triethylamine may be used to facilitate the reactions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, potentially disrupting cellular processes and exhibiting biological activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with two structurally analogous benzofuran derivatives:

5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl Methyl Carbamate (CAS 4790-93-6)

- Molecular Formula: C₁₂H₁₄ClNO₃

- Functional Group : Methyl carbamate (N-methylcarbamate).

- Reactivity : Exhibits moderate reactivity, undergoing hydrolysis under acidic or basic conditions to release methylamine and carbon dioxide. Unlike the carbonyl chloride, this compound is more stable under ambient conditions.

- Applications : Primarily used as a precursor in pesticide synthesis, leveraging its carbamate group’s insecticidal properties .

5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonyl Chloride (CAS 1461708-46-2)

- Molecular Formula : C₈H₆Cl₂O₃S

- Functional Group : Sulfonyl chloride.

- Reactivity : Highly reactive toward nucleophiles, particularly amines, forming sulfonamides. The sulfonyl chloride group is less electrophilic than carbonyl chloride but offers broader pH stability.

- Applications : Key in synthesizing sulfonamide-based pharmaceuticals, including antibiotics and diuretics .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Functional Group | Reactivity Profile | Common Applications |

|---|---|---|---|---|---|---|

| 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride | C₁₁H₁₂Cl₂O₂ | 247.13* | 79333-48-5 | Carbonyl chloride | High reactivity as acylating agent | Pharmaceutical intermediates |

| 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl methyl carbamate | C₁₂H₁₄ClNO₃ | 255.72 | 4790-93-6 | Methyl carbamate | Hydrolyzes under acidic/basic conditions | Pesticide synthesis |

| 5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | C₈H₆Cl₂O₃S | 252.11 | 1461708-46-2 | Sulfonyl chloride | Reacts with amines to form sulfonamides | Drug development, sulfonamide APIs |

Biological Activity

5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride (CAS Number: 1234844-88-2) is a compound that has garnered interest in medicinal chemistry for its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a chloro substituent and a carbonyl chloride group. Its chemical formula is , and it exhibits properties typical of benzofuran derivatives, which are known for their diverse biological activities.

Anticancer Activity

Research has indicated that derivatives of benzofuran compounds can exhibit significant anticancer properties. For instance, studies have shown that certain benzofuran derivatives act as inhibitors of the Pim-1 kinase, which is implicated in various cancers. In particular, compounds structurally related to 5-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran have demonstrated cytotoxic effects against cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) with varying IC50 values .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7a | MCF7 | 1.18 |

| 7d | HCT116 | 1.97 |

| 8b | PC3 | 8.83 |

The structure-activity relationship (SAR) studies suggest that modifications to the benzofuran ring can enhance potency against these cancer cell lines .

Neuropathic Pain Relief

5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran has been investigated for its analgesic properties. In animal models of neuropathic pain, such as spinal nerve ligation and paclitaxel-induced neuropathy, compounds similar to this benzofuran derivative have shown efficacy in reversing pain without affecting locomotor behavior. The mechanism appears to involve selective agonism of the cannabinoid receptor type 2 (CB2), which modulates neuroinflammation and pain perception .

Case Studies

Study on Anticancer Activity

In a study examining the anticancer potential of various benzofuran derivatives, it was found that certain modifications to the benzofuran structure led to enhanced inhibition of Pim-1 kinase activity. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with specific signaling pathways involved in cell proliferation .

Study on Pain Management

Another significant study focused on the analgesic effects of benzofuran derivatives in neuropathic pain models. The results indicated that these compounds could effectively reduce pain responses while maintaining normal motor function. This suggests a favorable safety profile for potential therapeutic applications in chronic pain management .

Synthesis and Modifications

The synthesis of 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives typically involves multi-step organic reactions including cyclization and functional group modifications. Recent advancements in synthetic methodologies have allowed for the efficient production of these compounds with high yields and purity .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride?

- Methodological Answer : The synthesis typically involves functionalization of the benzofuran core. For example, the Claysen rearrangement (using anhydrous MgCl₂) can generate intermediates like 7-nitro derivatives, which are hydrogenated (e.g., using Pd/C catalyst) to form amines. Subsequent acylation with phosgene or thionyl chloride introduces the carbonyl chloride group .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination. Purity can be confirmed by melting point analysis and elemental composition (CHN analysis).

Q. How is the compound characterized structurally?

- Methodological Answer : X-ray crystallography (using SHELX programs for refinement ) is ideal for confirming the dihydrobenzofuran scaffold and substituent positions. Spectroscopic methods include:

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., diastereotopic protons in the dimethyl group).

- IR Spectroscopy : Confirm carbonyl chloride (C=O stretch ~1770 cm⁻¹) and aromatic C-Cl bonds (~550 cm⁻¹).

- Data Table :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| X-ray Diffraction | Bond lengths (C-Cl: ~1.73 Å) | |

| ¹H NMR (CDCl₃) | δ 1.45 (s, 6H, CH₃), δ 7.25 (s, 1H, Ar-H) |

Q. What solvents and conditions are optimal for its stability?

- Methodological Answer : The compound is moisture-sensitive due to the acyl chloride group. Use anhydrous solvents (e.g., dichloromethane, THF) under inert atmosphere (N₂/Ar). Storage at −20°C in sealed amber vials minimizes decomposition.

Advanced Research Questions

Q. How does the compound serve as a precursor in designing selective serotonin 2C (5-HT2C) receptor agonists?

- Methodological Answer : The dihydrobenzofuran core acts as a rigid scaffold for functionalization. For example:

- Cyclopropane rings are introduced via [2+1] cycloaddition to enhance binding to 5-HT2C .

- In vitro assays : Radioligand binding (³H-mesulergine displacement) and functional cAMP assays in HEK293 cells transfected with 5-HT2C receptors .

- Data Table :

| Derivative | 5-HT2C Ki (nM) | Selectivity (vs. 5-HT2A/2B) | Reference |

|---|---|---|---|

| (Cyclopropyl)methanamine | 12.4 | >100-fold |

Q. What challenges arise in resolving enantiomers of derivatives?

- Methodological Answer : The dimethyl group induces chirality. Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (95:5) for separation. Confirm enantiopurity via optical rotation and circular dichroism (CD).

Q. How do crystallographic data resolve contradictions in substituent orientation?

- Methodological Answer : Discrepancies in dihedral angles (e.g., between benzofuran and carbonyl groups) are resolved using SHELXL refinement with high-resolution (<1.0 Å) data. Hydrogen bonding networks (e.g., C=O⋯H–N interactions) stabilize specific conformations .

Q. What computational methods predict its reactivity in nucleophilic acyl substitution?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states for reactions with amines or alcohols. Key parameters:

- Electrophilicity Index (ω) : High ω (~4.5 eV) indicates strong acylating ability.

- Solvent Effects : PCM models show THF reduces activation energy by 15% vs. DCM.

Critical Analysis & Contradictions

Q. Why do some studies report conflicting bioactivity data for derivatives?

- Analysis : Variations arise from assay conditions (e.g., cell lines, agonist vs. inverse agonist protocols). For example, HEK293 vs. CHO cells may show differing EC₅₀ values due to receptor glycosylation .

- Resolution : Standardize assays using reference agonists (e.g., WAY-163909) and validate via orthogonal methods (e.g., calcium flux assays).

Q. How does steric hindrance from the dimethyl group impact reactivity?

- Analysis : The 2,2-dimethyl group restricts rotation, favoring axial attack in nucleophilic substitutions. However, bulky nucleophiles (e.g., tert-butylamine) show reduced yields (~40% vs. 85% for methylamine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.